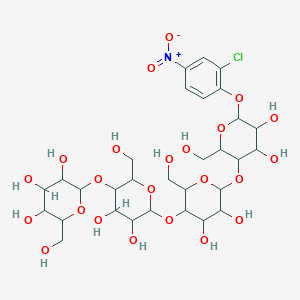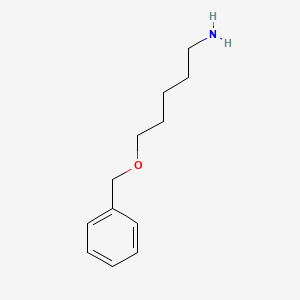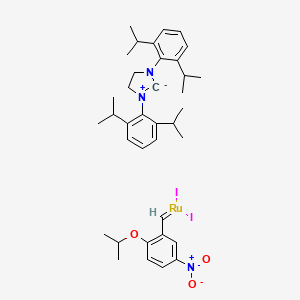
2-Chloro-4-nitrophenyl-b-D-cellotetraoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is a chromogenic substrate used primarily for the detection and characterization of cellulase activity. This compound is particularly useful in biofuels research, where it helps measure cellulase activity for optimal ethanol production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-b-D-cellotetraoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a suitable cellotetraose donor. The reaction is often carried out in the presence of a catalyst such as silver triflate or boron trifluoride etherate under anhydrous conditions. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
2-Chloro-4-nitrophenyl-b-D-cellotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, leading to the release of 2-chloro-4-nitrophenol.
Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at pH 4.5-6.0.
Oxidation: Conducted in acidic or basic media, depending on the reagent.
Reduction: Carried out in alcoholic solvents under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-chloro-4-nitrophenol and cellotetraose.
Oxidation: Yields various oxidized derivatives of the compound.
Reduction: Results in the formation of reduced nitrophenyl derivatives.
科学的研究の応用
2-Chloro-4-nitrophenyl-b-D-cellotetraoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study cellulase activity.
Biology: Helps in the kinetic characterization of cellulases, which are crucial for understanding cellulose degradation.
Industry: Essential in biofuels research for optimizing ethanol production by measuring cellulase activity.
作用機序
The compound acts as a chromogenic substrate for cellulases. When hydrolyzed by cellulases, it releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its distinct color change. This allows researchers to determine the activity and efficiency of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the cleavage of the glycosidic bond between the cellotetraose and the nitrophenyl group .
類似化合物との比較
Similar Compounds
4-Nitrophenyl β-D-cellobioside: Another chromogenic substrate used for cellulase activity detection.
2-Chloro-4-nitrophenyl β-D-cellobioside: Similar in structure but with a shorter glycosidic chain.
Uniqueness
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is unique due to its longer glycosidic chain, which provides a more accurate representation of natural cellulose substrates. This makes it particularly valuable in biofuels research and enzymatic studies .
特性
分子式 |
C30H44ClNO23 |
|---|---|
分子量 |
822.1 g/mol |
IUPAC名 |
2-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2 |
InChIキー |
WOQXBWUIUQFCGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)






![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)




